molecular formula C3H5NO B021484 Oxazoline CAS No. 504-77-8

Oxazoline

Cat. No. B021484
CAS RN: 504-77-8
M. Wt: 71.08 g/mol
InChI Key: IMSODMZESSGVBE-UHFFFAOYSA-N
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Description

Oxazoline, known chemically as 4,5-dihydro-1,3-oxazole, is a versatile heterocycle that has been extensively studied for its application in asymmetric synthesis, coordination chemistry, and as a ligand in various catalytic reactions. It is characterized by its five-membered ring structure containing both oxygen and nitrogen atoms, which contributes to its unique reactivity and ability to participate in a wide range of chemical transformations (Gómez, Muller, & Rocamora, 1999).

Synthesis Analysis

Oxazolines can be synthesized through several methods, with the most common approach involving the cyclization of amino alcohols with carboxylic acids or their derivatives. An efficient synthesis method starts from nitrile as the starting material, offering advantages in industrial applications due to its simplicity and cost-effectiveness (Zhao Jin-chao, 2006).

Molecular Structure Analysis

The oxazoline ring's structure allows for significant versatility in ligand design, facilitating the modulation of chiral centers near the donor atoms. This structural characteristic is crucial for its widespread use in transition metal coordination chemistry, as detailed in both solid-state (X-ray diffraction) and solution (NMR spectroscopy) analyses (Gómez, Muller, & Rocamora, 1999).

Chemical Reactions and Properties

Oxazolines are known for their role in facilitating various chemical reactions, including serving as intermediates in the synthesis of complex molecules. They have been used as protecting groups, coordinating ligands, and activating moieties in synthetic organic chemistry. Their reactivity has enabled the development of highly efficient strategies for asymmetric synthesis (T. Gant & A. Meyers, 1994).

Physical Properties Analysis

The physical properties of oxazolines, such as melting points, boiling points, and solubility, vary significantly with different substitutions on the oxazoline ring. These properties influence their reactivity and stability in various chemical environments, making them suitable for a wide range of applications in chemical synthesis and catalysis.

Chemical Properties Analysis

Oxazolines exhibit a range of chemical properties due to the presence of the oxazoline ring. They can act as ligands in asymmetric catalysis, showing high enantioselectivity in reactions due to the proximity of the chiral center to the metal active site. This has led to their extensive use in the development of new catalytic systems (Hargaden & Guiry, 2009).

Scientific Research Applications

Pharmaceuticals

Oxazoline has been widely used in the field of pharmaceuticals . It is a core structure of many biologically active compounds and has shown a wide range of biological activities such as antibacterial, antifungal, antimicrobial, antioxidant, antipyretic, anti-HIV, anti-malarial, anti-tumor, anti-viral, anti-inflammatory, and CNS stimulant activity . The synthesis of oxazolines is usually done by the reaction of various aromatic substitutes like acids, aldehydes, nitriles, azides, etc .

Industrial Applications

Oxazoline has found numerous applications in the industrial sector . It is used in the synthesis of heterocyclic compounds which play vital roles in many fields including catalysis, material science, polymers, etc . The synthesis of oxazolines is based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Natural Product Chemistry

Oxazoline is a significant component in natural product chemistry . It constitutes the core structure of many biologically active natural compounds . The synthesis of oxazolines in this field is usually done by the reaction of various aromatic substitutes .

Polymers

Oxazoline has been used in the synthesis of polymers . Poly(2-oxazoline)s are regarded as pseudopeptides due to their structural relationship to polypeptides . They have excellent physical and biological properties and have shown great potential for application in the initial exploratory work . The synthesis of poly(2-oxazoline)s is usually initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile .

Drug Delivery

Oxazoline-based polymers, specifically poly(2-oxazoline)s, have been used in drug delivery systems . They have excellent physical and biological properties and have shown great potential for application in the initial exploratory work . The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery .

Protein Modification

Poly(2-oxazoline)s can also be conjugated to proteins to improve their physicochemical and biological properties . For example, improving the solubility and activity of proteins, prolonging the circulation time of proteins in the blood, and reducing non-specific interactions between proteins and biological mediators .

Chiral Auxiliaries

Oxazoline has been widely applied as chiral auxiliaries . Chiral auxiliaries are compounds used in asymmetric synthesis to control the stereochemical outcome of the synthesis. They are small, chiral molecules that are temporarily incorporated into an organic synthesis process and then later removed. The chiral auxiliary is often derived from a cheap and readily available chiral pool molecule.

Catalysts

Oxazoline-containing ligands have been widely employed in numerous asymmetric catalytic reactions . The chiral oxazoline motif is present in many ligands that have been extensively applied in a series of important metal-catalyzed enantioselective reactions .

Protecting Groups

Oxazoline has been used as protecting groups . A protecting group or protective group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction.

Building Blocks

Oxazoline has been used as building blocks . In chemistry, a building block is a subunit of a molecule that can be used to construct more complex molecular structures.

Ligands in Asymmetric Synthesis

Oxazoline has been used as ligands in asymmetric synthesis . Asymmetric synthesis, also called chiral synthesis, is a form of chemical synthesis. It is defined by IUPAC as: a chemical reaction (or reaction sequence) in which one or more new elements of chirality are formed in a substrate molecule and which produces the stereoisomeric (enantiomeric or diastereoisomeric) products in unequal amounts.

Gene Carriers

Poly(2-oxazoline)s have been used as gene carriers . Gene carriers are vehicles that can introduce genetic material into cells. The genetic material carried can be used to supplement or alter genes within an individual’s own cells to treat disease.

Agriculture Industry

Oxazoline has found applications in the agriculture industry . It can be used in the synthesis of various agrochemicals, including pesticides and fertilizers .

Food Industry

In the food industry, Oxazoline can be used as a food additive or in the synthesis of food packaging materials . It can also be used in the production of food flavorings and colorings .

Anti-fouling Interfaces

Poly(2-oxazoline)s have been used to create anti-fouling interfaces . These interfaces are resistant to the accumulation of substances such as bacteria, algae, and other microorganisms .

Cell Sheet Engineering

Poly(2-oxazoline)s have been used in cell sheet engineering . This involves the use of cell sheets for tissue engineering and regenerative medicine .

Hydrogels

Poly(2-oxazoline)s have been used in the creation of hydrogels . These hydrogels can be used in various applications, including drug delivery, tissue engineering, and wound healing .

Safety And Hazards

When handling Oxazoline, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

With the advancement of medical technology, the emergence of poly (2-oxazoline)s provides an opportunity to develop the next generation of biomedical materials . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work . Current studies are mainly focused on drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .

properties

IUPAC Name

4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-5-3-4-1/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSODMZESSGVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34728-17-1
Record name 2-Oxazoline homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34728-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9052139
Record name Oxazoline
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Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazoline

CAS RN

504-77-8
Record name 2-Oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazoline
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Record name Oxazoline
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Record name 4,5-dihydrooxazole
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Record name OXAZOLINE
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Synthesis routes and methods I

Procedure details

Triphenylphosphine (654 mg, 2.46 mmol) was added to a stirred solution of diamide F (400 mg, 0.75 mmol) in acetonitrile (15 mL). After a few minutes, N,N-diisopropylethyl amine (440 μl, 2.52 mmol) was added. Addition of carbon tetrachloride (800 μl) followed. The mixture was stirred for 24 hours, diluted with ethyl acetate (100 mL) and washed with aqueous sodium bicarbonate solution and brine. The organic extract was dried (magnesium sulfate), filtered and concentrated. The residue was chromatographed on a silica gel column and eluted with 50% ethyl acetate in hexanes, followed by ethyl acetate and 2-5% methanol in ethyl acetate to obtain oxazoline G (450 mg, contaminated with triphenylphosphine oxide) as a mixture of diastereomers.
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654 mg
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800 μL
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100 mL
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Synthesis routes and methods II

Procedure details

Hydroxyamide IX is then subjected to cyclodehydration in an inert organic solvent (e.g., tetrahydrofuran, acetonitrile or chloroform) under an inert atmosphere (e.g., argon) with triphenylphosphine (employing a molar ratio of V:triphenylphosphine of from about 0.8:1 to about 1:1) and carbon tetrachloride in the presence of an amine base (e.g., triethylamine or diisopropylethylamine) to form oxazoline ##STR23##
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Synthesis routes and methods III

Procedure details

Hydroxyamide IX is then subjected to cyclodehydration in an inert organic solvent (e.g., THF, acetonitrile or methylene chloride) under an inert atmosphere (e.g., argon) with triphenylphosphine (employing a molar ratio of IX:triphenylphosphine of about 0.5:1 to about 1:1) and carbon tetrachloride in the presence of an amine base (e.g., triethylamine or diisopropylethylamine) to form an oxazoline ##STR26##
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Synthesis routes and methods IV

Procedure details

To a stirred mixture of cupric bromide (2.27 g, 10.2 mmol) in 15 mL of ethyl acetate under argon at room temperature was added 1,8-diazabicyclo-[5.4.0]undec-7-ene (3.04 mL, 20.3 mmol). The mixture was stirred at room temperature for 30 minutes, at which time a solution of oxazoline D (2.63 g, 4.84 mmol) in 15 mL of chloroform was added. The mixture was stirred at room temperature for 17 hours and another batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The mixture was stirred at room temperature for 6 hours and cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 19 hours, at which time again cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 6 hours and a last batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The reaction mixture was stirred at room temperature for 17 hours and then poured into a mixture of 400 mL of ethyl acetate and 360 mL of a solution of 1:1 concentrated ammonium hydroxide solution and saturated ammonium chloride solution. The aqueous layer was separated and extracted with ethyl acetate (2×400 mL). The combined ethyl acetate extracts were dried (magnesium sulfate), filtered and concentrated in vacuo. Purification was effected by flash chromatography on 240 g of Merck silica gel 60 using 15% acetone in toluene as eluant to give 0.77 g (29%) of oxazole E and 0.43 g (16%) of recovered oxazoline D.
[Compound]
Name
cupric bromide
Quantity
2.27 g
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reactant
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1.52 mL
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solution
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360 mL
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Name
cupric bromide
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2.27 g
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15 mL
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3.04 mL
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15 mL
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[Compound]
Name
cupric bromide
Quantity
2.27 g
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reactant
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1.52 mL
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[Compound]
Name
cupric bromide
Quantity
2.27 g
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reactant
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1.52 mL
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reactant
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[Compound]
Name
cupric bromide
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2.27 g
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reactant
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1.52 mL
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reactant
Reaction Step Eight
Yield
29%
Yield
16%

Synthesis routes and methods V

Procedure details

Compound 10 (Reaction Scheme 4) was obtained in three synthetic steps. Methyl 2-isocyanoacetate reacted with 4-fluorobenzaldehyde and KOH in MeOH for 7 h at room temperature to afford diastereoselectivity and quantitatively the crude potassium salt trans-ANP 20162. Potassium salt ANP 20162 was coupled with 4-methylpiperidine using the EDCI-HOBT method in dichloromethane to produce the oxazoline amide, LPO 26074 Oxazoline LPO 26074 then underwent ring opening using a HCl 37% solution in MeOH at 45° C. for 15 min to give Compound 10 in 7% yield after purification.
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Compound 10
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazoline
Reactant of Route 2
Oxazoline
Reactant of Route 3
Oxazoline
Reactant of Route 4
Oxazoline
Reactant of Route 5
Oxazoline
Reactant of Route 6
Oxazoline

Citations

For This Compound
80,700
Citations
P Braunstein, F Naud - Angewandte Chemie International …, 2001 - Wiley Online Library
… oxazoline units have been found to be very valuable for a wide range of metal‐catalyzed reactions. The incorporation of oxazoline … not been documented in oxazoline chemistry. Herein, …
Number of citations: 109 onlinelibrary.wiley.com
M Gómez, G Muller, M Rocamora - Coordination Chemistry Reviews, 1999 - Elsevier
4,5-Dihydro-1,3-oxazole ligands (commonly known as 2-oxazolines or simply oxazolines) have been used by many research groups as chiral auxiliaries in transition metal-catalyzed …
Number of citations: 230 www.sciencedirect.com
HA McManus, PJ Guiry - Chemical reviews, 2004 - ACS Publications
… oxazoline) ligands in asymmetric catalysis was published, 1 and covering to the best of our knowledge all new oxazoline… This review concentrates principally on homogeneous oxazoline…
Number of citations: 751 pubs.acs.org
CJ Waschinski, JC Tiller - Biomacromolecules, 2005 - ACS Publications
Poly(2-alkyl-1,3-oxazoline)s (alkyl = methyl, ethyl) with terminal quarternary ammonium groups were synthesized. It could be shown by NMR and ESI-MS that the termination of the …
Number of citations: 188 pubs.acs.org
GC Hargaden, PJ Guiry - Chemical reviews, 2009 - ACS Publications
Compounds containing a chiral oxazoline ring have become one of the most successful, versatile, and commonly used classes of ligands for asymmetric catalysis due to their ready …
Number of citations: 546 pubs.acs.org
EM Fry - The Journal of Organic Chemistry, 1950 - ACS Publications
… chloride, which rearranged in dioxane to give the oxazoline salt. This salt was decomposed with sodium carbonate solution to give the oxazoline. Purified from alchol it melted at 178-…
Number of citations: 106 pubs.acs.org
T Sammakia, HA Latham… - The Journal of Organic …, 1995 - ACS Publications
We have initiated a program to study methods of asymmetric synthesis using ferrocenecomplexes which possess planar chirality. Ourstudies require a versatile method for the synthesis …
Number of citations: 314 pubs.acs.org
M Einzmann, WH Binder - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
The initiating behavior of the functional tosylates 1–4 and triflates 5 and 6 for the cationic ring‐opening polymerization of 2‐methyl‐1,3‐oxazoline was investigated. The emphasis was …
Number of citations: 81 onlinelibrary.wiley.com
R Connon, B Roche, BV Rokade, PJ Guiry - Chemical Reviews, 2021 - ACS Publications
The chiral oxazoline motif is present in many ligands that have been extensively applied in a series of important metal-catalyzed enantioselective reactions. This Review aims to provide …
Number of citations: 72 pubs.acs.org
R Hoogenboom - Angewandte Chemie International Edition, 2009 - Wiley Online Library
… In the new millennium, a revival of poly(2-oxazoline)s has arisen because of their … oxazoline)s are discussed in this Review. In addition, the promising combination of poly(2-oxazoline…
Number of citations: 894 onlinelibrary.wiley.com

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